

Sulfanilic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sulfanilic acid*

Cat. No.: *B1682702*

[Get Quote](#)

Introduction

Sulfanilic acid, known systematically as 4-aminobenzenesulfonic acid, is a cornerstone organic compound with significant industrial and research applications. It presents as an off-white crystalline solid and is classified as an aminobenzenesulfonic acid, where aniline is sulfonated at the para-position.^[1] This guide provides an in-depth exploration of its core chemical identity, molecular architecture, synthesis, and critical applications, particularly in the realm of drug development and scientific research. A key characteristic of **sulfanilic acid** is its existence as a zwitterion, which accounts for its unusually high melting point compared to related compounds.^[2]

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is paramount for its effective application in research and development. **Sulfanilic acid** is identified by the CAS Number 121-57-3.^[3] Its key physicochemical properties are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	121-57-3	[3] [4] [5]
IUPAC Name	4-Aminobenzene-1-sulfonic acid	[2] [6]
Molecular Formula	C ₆ H ₇ NO ₃ S	[4] [7]
Molecular Weight	173.19 g/mol	[4]
Appearance	White to off-white crystalline powder	[7]
Melting Point	288 °C (decomposes)	[2] [5]
Density	1.485 g/cm ³	[2] [4]
Solubility in Water	12.51 g/L	[2]
pKa	3.23	[2]

Molecular Structure and Zwitterionic Nature

The molecular structure of **sulfanilic acid** is fundamental to its chemical behavior. It consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at the para position (positions 1 and 4). A critical aspect of its structure, particularly in the solid state, is its existence as a zwitterion, or inner salt.[\[8\]](#) The acidic sulfonic acid group donates a proton to the basic amino group, resulting in a molecule with both a negative charge on the sulfonate group (-SO₃⁻) and a positive charge on the ammonium group (-NH₃⁺).[\[8\]](#)[\[9\]](#) This dipolar nature explains its high melting point and low solubility in organic solvents.[\[8\]](#)

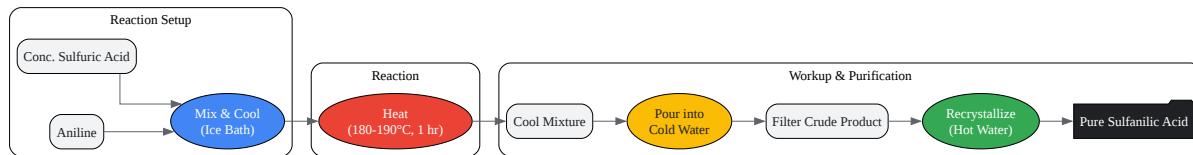
Caption: Zwitterionic structure of **sulfanilic acid**.

Synthesis of Sulfanilic Acid

The industrial production of **sulfanilic acid** is typically achieved through the sulfonation of aniline with concentrated sulfuric acid.[\[2\]](#)[\[10\]](#) This electrophilic aromatic substitution reaction proceeds via the formation of an intermediate, aniline hydrogen sulfate, which then rearranges upon heating to yield the para-substituted product, **sulfanilic acid**.[\[11\]](#)

Experimental Protocol: Laboratory Scale Synthesis

The following protocol outlines a common laboratory method for the synthesis of **sulfanilic acid**.


Materials:

- Aniline (10 ml)
- Concentrated Sulfuric Acid (20 ml)
- Ice-cold water
- Heating mantle or oil bath
- Conical flask (150 ml)
- Beaker
- Filtration apparatus

Procedure:

- Carefully add 20 ml of concentrated sulfuric acid to 10 ml of aniline in a 150 ml conical flask. The addition should be done slowly while gently shaking the mixture and cooling it in an ice-water bath to manage the exothermic reaction.[11]
- Heat the resulting aniline sulfate mixture in an oil bath at a temperature of 180-190 °C for approximately one hour.[11]
- After heating, allow the reaction mixture to cool down.
- Carefully pour the cooled mixture into about 200 ml of cold water, stirring continuously.[11]
- Allow the mixture to stand for about 5 minutes to allow the crude **sulfanilic acid** to precipitate.
- Filter the crude product using a filtration apparatus.

- For purification, the crude **sulfanilic acid** can be recrystallized from boiling water.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **sulfanilic acid**.

Applications in Research and Drug Development

Sulfanilic acid is a versatile building block in organic chemistry with numerous applications. Its ability to readily form diazo compounds makes it a crucial intermediate in the synthesis of dyes and sulfa drugs.[12]

Synthesis of Sulfa Drugs

One of the most significant applications of **sulfanilic acid** in the pharmaceutical industry is as a precursor for the synthesis of sulfonamides, or "sulfa drugs." [7][13] These were among the first antimicrobial drugs and remain important for treating various bacterial infections.[13][14] The synthesis involves converting **sulfanilic acid** into its derivatives, which are then reacted with other reagents to create the complex molecular structures of these antibiotics.[13] The purity of the initial **sulfanilic acid** is critical to the efficacy and safety of the final pharmaceutical product. [13]

Azo Dyes and Analytical Reagents

The diazotization of **sulfanilic acid**, followed by a coupling reaction with an aromatic compound, is the fundamental chemistry behind the production of a wide range of azo dyes. This property is also exploited in analytical chemistry. For instance, **sulfanilic acid** is used for

the quantitative analysis of nitrate and nitrite ions.[12] In this method, it reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-Naphthyl)ethylenediamine to produce a colored azo dye. The intensity of the color, measured by colorimetry, is proportional to the concentration of nitrate or nitrite.

Other Applications

Beyond these primary uses, **sulfanilic acid** serves as an intermediate in the synthesis of various other organic chemicals, including pesticides and herbicides.[7] It is also used as a standard in combustion analysis for determining carbon, hydrogen, nitrogen, and sulfur content.[5] In the field of materials science, it has been used in the synthesis of nanocomposites and as a dopant for conducting polymers like polyaniline.[15]

Safety and Handling

Sulfanilic acid is considered to be of low toxicity. However, it is an irritant to the skin and eyes and may cause an allergic skin reaction.[3][16] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling the compound.[16][17] It is important to work in a well-ventilated area and avoid the formation of dust.[16]

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[17]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or rash occurs, get medical advice.[16][17]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[17]
- Ingestion: Do not induce vomiting. Seek medical attention.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Sulfanilic acid for elemental analysis 121-57-3 [sigmaaldrich.com]
- 6. mzCloud – Sulfanilic acid [mzcloud.org]
- 7. chemiis.com [chemiis.com]
- 8. O O NH₃ + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]
- 9. brainly.in [brainly.in]
- 10. Sulfanilic acid - Sciencemadness Wiki [sciemadness.org]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Sulfanilic acid | 121-57-3 [chemicalbook.com]
- 13. nbino.com [nbino.com]
- 14. dataintelo.com [dataintelo.com]
- 15. caymanchem.com [caymanchem.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. westliberty.edu [westliberty.edu]
- To cite this document: BenchChem. [Sulfanilic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682702#sulfanilic-acid-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com